(3-Amino-2-hydroxyphenyl)(morpholino)methanone
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Overview
Description
(3-Amino-2-hydroxyphenyl)(morpholino)methanone is a chemical compound with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol It is characterized by the presence of an amino group, a hydroxy group, and a morpholino group attached to a methanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-2-hydroxyphenyl)(morpholino)methanone typically involves the reaction of 3-amino-2-hydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving a solvent such as ethanol, and requires careful monitoring of temperature and pH to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
(3-Amino-2-hydroxyphenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of substituted derivatives with varying functional groups.
Scientific Research Applications
(3-Amino-2-hydroxyphenyl)(morpholino)methanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (3-Amino-2-hydroxyphenyl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (3-Amino-2-hydroxyphenyl)(piperidino)methanone
- (3-Amino-2-hydroxyphenyl)(pyrrolidino)methanone
- (3-Amino-2-hydroxyphenyl)(morpholino)ethanone
Uniqueness
(3-Amino-2-hydroxyphenyl)(morpholino)methanone is unique due to the presence of the morpholino group, which imparts distinct chemical and biological properties. Compared to similar compounds with different substituents, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
(3-amino-2-hydroxyphenyl)-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-9-3-1-2-8(10(9)14)11(15)13-4-6-16-7-5-13/h1-3,14H,4-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRMNMSTKLOZNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C(=CC=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80496664 |
Source
|
Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66952-81-6 |
Source
|
Record name | (3-Amino-2-hydroxyphenyl)(morpholin-4-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80496664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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